molecular formula C8H6ClN3O B13029281 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide CAS No. 1638764-47-2

6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide

Cat. No.: B13029281
CAS No.: 1638764-47-2
M. Wt: 195.60 g/mol
InChI Key: COFIMCOPSBOKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at the 6-position and a carboxamide group at the 1-position. This scaffold is notable for its role in medicinal chemistry, particularly as a potent inhibitor of PIM1 kinase, a serine/threonine kinase implicated in cancer progression. Substitution with fused aromatic heterocycles at the R3 position enhances its inhibitory activity, achieving nanomolar IC50 values (e.g., compound 15 in –5). The compound’s molecular formula is C₈H₆ClN₃O, with a molecular weight of 195.61 g/mol. Its structural features, including the electron-withdrawing chlorine and hydrogen-bonding carboxamide, contribute to strong interactions with the ATP-binding pocket of PIM1 .

Properties

CAS No.

1638764-47-2

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

6-chloropyrrolo[2,3-b]pyridine-1-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-6-2-1-5-3-4-12(8(10)13)7(5)11-6/h1-4H,(H2,10,13)

InChI Key

COFIMCOPSBOKER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2C(=O)N)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide can be contextualized against structurally related pyrrolopyridine derivatives and other heterocycles. Key comparisons are summarized below:

Halogen-Substituted Pyrrolopyridines
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Reference Evidence
This compound Cl (C6), CONH2 (C1) 195.61 PIM1 inhibitor (IC50 ~nM); fused aromatic rings enhance binding affinity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl (C5), COOEt (C2) 224.65 Synthetic intermediate; 60% yield; no reported bioactivity
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C6) 221.47 Increased steric bulk; potential impact on receptor binding
3-Fluoro-1H-pyrrolo[2,3-b]pyridine F (C3) 136.11 Electronegative substituent may alter electronic distribution; used in ligand design

Key Insights :

  • Positional Effects : Chlorine at C6 (vs. C5 in pyrrolo[2,3-c]pyridine) optimizes steric and electronic complementarity in kinase binding pockets .
Carboxamide and Ester Derivatives
Compound Name Functional Group Molecular Weight (g/mol) Key Properties/Activity Reference Evidence
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid COOH (C3) 196.60 Enhanced solubility due to ionizable group; used in covalent inhibitor design
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate COOCH3 (C2) 196.61 Lipophilic ester; intermediate for drug synthesis; melting point 82–84°C
6-Chloro-N-{2-[1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethyl}pyridine-3-carboxamide Extended alkyl-carboxamide 373.85 Increased hydrophobicity; potential CNS activity due to blood-brain barrier penetration

Key Insights :

  • Carboxamide vs. Ester : The carboxamide group in the target compound facilitates hydrogen bonding with kinase residues, critical for inhibitory activity, while esters (e.g., ) serve as synthetic precursors.
  • Solubility Trade-offs : Carboxylic acid derivatives () improve aqueous solubility but may reduce membrane permeability compared to neutral carboxamides.
Sulfonamide and Sulfonyl Chloride Derivatives
Compound Name Functional Group Molecular Weight (g/mol) Key Properties/Activity Reference Evidence
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride SO2Cl (C3) 251.08 Reactive intermediate; used in coupling reactions; hazardous (H314: skin corrosion)
N-(4-Bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide SO2NH-Ar (Ar = halogenated) 452.64 Enhanced binding via sulfonamide H-bonding; potential kinase selectivity

Key Insights :

  • Sulfonamide Utility : Sulfonamide groups () enhance binding affinity through additional hydrogen bonds and π-stacking interactions with aromatic residues.
  • Reactivity : Sulfonyl chlorides () are versatile intermediates but require careful handling due to corrosivity.
Fused Heterocycles with Enhanced Activity

–5 highlights the superiority of fused aromatic systems over bicyclic substituents in PIM1 inhibition:

  • Compound 14 (4-(1H-pyrazol-5-yl)pyridine): IC50 in high nanomolar range.
  • Compound 15 (6-chloro-1H-pyrrolo[2,3-b]pyridine) : IC50 ~10–100 nM.
  • Compound 16 (2-chloro-7H-pyrrolo[2,3-d]pyrimidine) : IC50 <10 nM.

Structural Advantage : Fused rings (e.g., pyrrolopyridine in 15 ) provide rigid conformations that better occupy the ATP-binding pocket, compensating for increased polarity’s dehydration cost .

Biological Activity

6-Chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a carboxamide group. Its chemical formula is C8H7ClN2OC_8H_7ClN_2O, and it exhibits unique properties that facilitate interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cellular signaling pathways. For instance, it interacts with the active sites of these enzymes, leading to reduced enzyme activity and subsequent effects on cellular processes .
  • Induction of Apoptosis : In cancer cells, this compound can induce apoptosis by modulating signaling pathways such as MAPK/ERK. This effect is often associated with changes in gene expression and the activation of transcription factors .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
Enzyme Inhibition Inhibits kinases involved in cell signaling; specific inhibition profiles noted.
Anticancer Effects Induces apoptosis in ovarian and breast cancer cell lines; alters gene expression.
Metabolic Effects Affects cellular metabolism by inhibiting key metabolic enzymes.

Case Studies

Several studies have investigated the effects of this compound on different cancer cell lines:

  • Ovarian Cancer Study : A study reported that treatment with this compound resulted in significant cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. The mechanism involved apoptosis induction through modulation of the MAPK pathway .
  • Breast Cancer Research : Another study demonstrated that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines (4T1). It also significantly reduced migration and invasion capabilities of these cells by downregulating matrix metalloproteinase (MMP) activity .

The compound's biochemical properties include:

  • Hydrogen Bonding : It forms hydrogen bonds with target proteins, influencing their conformation and function.
  • Hydrophobic Interactions : The presence of the chlorine atom enhances hydrophobic interactions with lipid membranes or protein pockets, contributing to its binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.